2'-O-methylation (Nm) represents a ubiquitous post-transcriptional RNA modification where a methyl group is added to the 2'-hydroxyl group of the ribose sugar in nucleotides. This modification occurs across diverse RNA species, including ribosomal RNA (rRNA), transfer RNA (tRNA), small nuclear RNA (snRNA), and messenger RNA (mRNA) [5] [6]. For adenosine specifically modified as 2'-O-methyladenosine (2'-OMe-A), the methylation confers unique biochemical properties:
Table 1: Biological Functions of 2'-O-Methyladenosine in Major RNA Types
RNA Class | Localization | Key Functions | Functional Impact |
---|---|---|---|
rRNA | Ribosome catalytic sites | Ribosome biogenesis, translational accuracy | Stabilizes rRNA-peptidyltransferase center; modulates translation kinetics [5] [16] |
tRNA | Variable loop regions | Codon-anticodon interactions | Enhances thermal stability; protects against endonucleases [6] [11] |
mRNA | 5' cap (cap-1), internal sites* | Immune evasion, stability | Prevents DXO-mediated decapping; reduces innate immune activation [6] [13] |
snRNA | Spliceosomal cores | Pre-mRNA splicing | Ensures spliceosome assembly fidelity; maintains splice site recognition [5] [18] |
*Internal mRNA Nm sites remain controversial due to detection challenges [6].
The discovery of 2'-O-methylated nucleotides dates to the 1950s–1970s through chromatographic analyses of hydrolyzed rRNA and tRNA:
Table 2: Key Methodological Advances in Detecting 2'-O-Methyladenosine
Method | Principle | Sensitivity | Limitations |
---|---|---|---|
2D-TLC | Nucleoside separation via chromatography | Low (μg RNA) | Cannot map sites; low resolution [8] |
RT Pausing | RT termination at Nm sites | Moderate | False positives in structured regions [8] |
RiboMethSeq | Alkaline hydrolysis resistance | High (needs ~100 ng rRNA) | Requires high sequencing depth; mRNA application limited [6] [8] |
Nanopore | Current deviations during sequencing | Single-molecule | Low base-resolution accuracy; in development [9] |
2'-O-Methyl Adenosine-d3 (chemical formula: C₁₁H₁₂D₃N₅O₄; MW: 284.29 g/mol; CAS: 1195030-24-0) incorporates three deuterium atoms at the methyl group, replacing hydrogen in the standard 2'-O-methyladenosine structure [1] [7]. This isotopically labeled compound serves as a critical tool for mechanistic studies:
Table 3: Research Applications of 2'-O-Methyl Adenosine-d3
Application | Experimental Model | Key Findings |
---|---|---|
Metabolic flux analysis | Cultured mammalian cells | Deuterium enrichment in rRNA correlates with fibrillarin activity; methylation half-life ≈ 4–6 hr [1] [3] |
MS quantification | Serum/urine samples | Endogenous 2'-OMe-A levels elevated in adenosine deaminase-deficient patients [1] [4] |
Antiviral drug design | RNA virus polymerases | Acts as chain terminator for viral RdRp when incorporated into RNA primers [7] [9] |
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